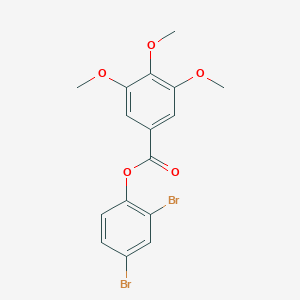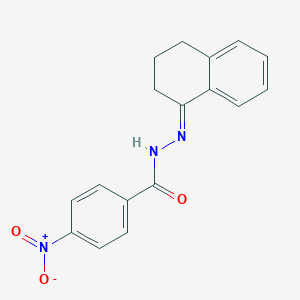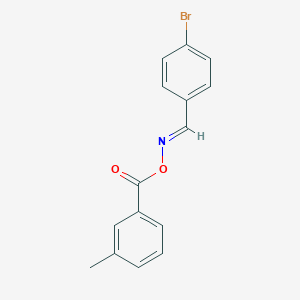![molecular formula C23H22N4O5S B324349 N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE](/img/structure/B324349.png)
N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE: is a complex organic compound with a molecular formula of C23H22N4O5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides.
Hydrazinylation: The hydrazinyl group is incorporated through reactions involving hydrazine derivatives.
Coupling Reactions: The final coupling of the intermediate compounds to form the target molecule is achieved through amide bond formation under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl or carbonyl groups, leading to the formation of corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}-3-methylbenzamide
- N-{4-[(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)carbonyl]phenyl}-2-methoxybenzamide
Uniqueness
N-{4-[N'-(4-ACETAMIDOBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}-2-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C23H22N4O5S |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[4-[[(4-acetamidophenyl)sulfonylamino]carbamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H22N4O5S/c1-15-5-3-4-6-21(15)23(30)25-19-9-7-17(8-10-19)22(29)26-27-33(31,32)20-13-11-18(12-14-20)24-16(2)28/h3-14,27H,1-2H3,(H,24,28)(H,25,30)(H,26,29) |
InChI Key |
YVXLLKWFGLYIEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-3-hydroxy-4-[(2,4,6-trimethylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B324266.png)
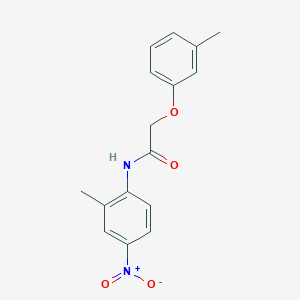
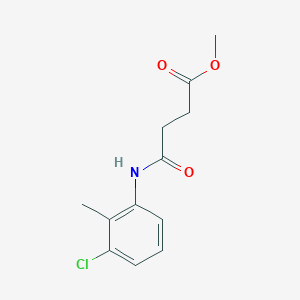
![N,N'-[methylenebis(4,1-phenylene)]bis[2-(1-naphthyl)acetamide]](/img/structure/B324274.png)

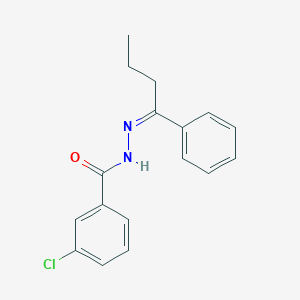
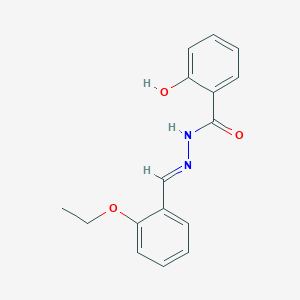

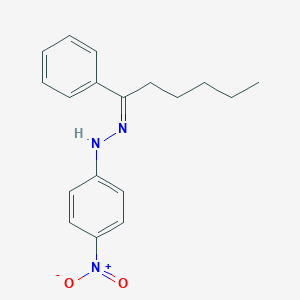
![N'-[1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B324285.png)
